molecular formula C16H22N2O B2597884 (4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1852497-07-4

(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2597884
CAS No.: 1852497-07-4
M. Wt: 258.365
InChI Key: IMTLECOSKPMJEX-UHFFFAOYSA-N
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Description

“(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1852497-07-4 and a linear formula of C16H22N2O . It’s used in various research and technical applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O/c1-11-10-14(4-5-15(11)17)12-6-8-18(9-7-12)16(19)13-2-3-13/h4-5,10,12-13H,2-3,6-9,17H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.36 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Antitubercular Activities

A series of compounds including cyclopropyl derivatives were studied for their antitubercular activity. One such compound demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It was also found to be orally active in mice models (Bisht et al., 2010).

Synthesis and Optimization

Research on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone, has been conducted to optimize the yield and efficiency of the process. This demonstrates the interest in developing and refining the synthesis methods for these compounds (Zheng Rui, 2010).

Antimicrobial Activity

Various derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed good activity against bacterial and fungal strains, indicating their potential in antimicrobial research (Mallesha & Mohana, 2014).

Analgesic Effects in Neuropathic Pain

Research into 5-HT(1A) receptor agonists, structurally similar to the compound , has shown potential in treating neuropathic pain. These findings suggest possible applications in pain management and neuropharmacology (Deseure et al., 2002).

Anticancer and Antituberculosis Studies

A related study synthesized cyclopropyl derivatives and evaluated their anticancer and antituberculosis effects. Some compounds showed significant activity in these areas, underlining their potential as therapeutic agents (Mallikarjuna et al., 2014).

Antileukemic Activity

Novel piperidine derivatives have been explored for their antileukemic activity. These compounds, including methanone derivatives, showed potential in inhibiting the growth of human leukemia cells, indicating their relevance in cancer research (Vinaya et al., 2011).

Crystal Structure Analysis

Crystal structure studies of related compounds provide insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in drug design and other fields (Revathi et al., 2015).

Neuroprotective Activities

Research into aryloxyethylamine derivatives, including piperidinyl methanones, has shown potential neuroprotective effects. This indicates possible applications in neurodegenerative diseases and ischemic stroke (Zhong et al., 2020).

Structural Characterization and Theoretical Studies

Detailed structural characterization and theoretical studies of related compounds help in understanding their chemical behavior. This knowledge is essential for developing new drugs and materials (Shahana & Yardily, 2020).

Properties

IUPAC Name

[4-(4-amino-3-methylphenyl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11-10-14(4-5-15(11)17)12-6-8-18(9-7-12)16(19)13-2-3-13/h4-5,10,12-13H,2-3,6-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTLECOSKPMJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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